2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester
Description
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester (CAS: 957121-09-4) is a boronic ester derivative featuring a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s role as a leaving group and the boronic ester’s ability to participate in palladium-catalyzed bond formation. Its substitution pattern balances electronic and steric effects, making it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCTMFOBKRHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Bromo-6-fluoro-3-methylphenylboronic Acid
The boronic acid precursor is typically synthesized via lithiation-borylation or Miyaura borylation . In the lithiation route, a bromo-fluoro-methyl-substituted aryl halide undergoes lithium-halogen exchange at low temperatures (-78°C) using n-butyllithium. The resulting aryl lithium intermediate is quenched with trimethyl borate, yielding the boronic acid after acidic workup.
Step 2: Esterification with Pinacol
The boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous diethyl ether under inert atmosphere. The reaction proceeds at room temperature for 12–18 hours, driven by the removal of water via molecular sieves or azeotropic distillation. Purification via flash column chromatography (hexane/ethyl acetate gradient) isolates the product in yields of 75–85%.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Diethyl ether |
| Temperature | 25°C |
| Reaction Time | 12–18 hours |
| Molar Ratio | 1:1.2 (boronic acid : pinacol) |
| Purification | Flash chromatography (95:5 PE/EA) |
Direct Borylation via Miyaura Reaction
An alternative one-pot method employs the Miyaura borylation of a trihalogenated aryl substrate. This approach bypasses the isolation of the boronic acid, offering higher atom economy.
Reaction Mechanism
A palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of 1-bromo-2-fluoro-3-methyl-5-iodobenzene with bis(pinacolato)diboron. The reaction occurs in dioxane at 80–100°C, with potassium acetate as a base to neutralize HBr byproducts.
Optimized Conditions
| Component | Detail |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | None (pre-ligated catalyst) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Time | 6–8 hours |
| Yield | 60–70% |
Challenges and Solutions
-
Regioselectivity : Competing borylation at alternate positions is mitigated by the steric bulk of the methyl and bromine groups, which direct the catalyst to the less hindered site.
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Byproduct Formation : Excess bis(pinacolato)diboron (1.5 equiv) ensures complete conversion, while aqueous workup removes unreacted reagents.
Halogen Exchange Strategies
For substrates lacking pre-existing iodine or bromine, halogen dance reactions enable positional flexibility. Starting with 2-fluoro-3-methylphenylboronic acid pinacol ester, electrophilic bromination using N-bromosuccinimide (NBS) introduces the bromine atom at the ortho position. This method requires careful control of reaction kinetics to avoid over-bromination.
Bromination Protocol
| Reagent | Quantity |
|---|---|
| NBS | 1.1 equivalents |
| Initiator | AIBN (azobisisobutyronitrile) |
| Solvent | CCl₄ |
| Temperature | 80°C (reflux) |
| Time | 2 hours |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pinacol Esterification | 85 | ≥98 | High | Moderate |
| Miyaura Borylation | 70 | ≥95 | Moderate | High |
| Halogen Exchange | 50 | ≥90 | Low | Low |
Advantages and Limitations
-
Esterification : Ideal for small-scale synthesis but requires pre-formed boronic acid.
-
Miyaura : Scalable for industrial applications but demands expensive palladium catalysts.
-
Halogen Exchange : Limited to substrates amenable to electrophilic substitution.
Characterization and Quality Control
Critical analytical data for this compound include:
¹H NMR (400 MHz, CDCl₃)
δ 7.45 (dd, J = 8.2 Hz, 1H), 7.12 (td, J = 7.8 Hz, 1H), 2.48 (s, 3H, CH₃), 1.34 (s, 12H, pinacol CH₃).
¹³C NMR
δ 144.8 (B-O), 135.6 (C-Br), 128.3 (C-F), 83.9 (pinacol C-O), 24.8 (CH₃).
HPLC Purity
≥98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Insights
Large-scale synthesis (>100 g) employs continuous flow reactors to enhance heat and mass transfer. Key modifications include:
-
Catalyst Recycling : Pd nanoparticles immobilized on silica reduce costs.
-
Solvent Recovery : Distillation units reclaim >90% of dioxane.
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Automated Purification : Simulated moving bed (SMB) chromatography replaces manual column packing.
Emerging Methodologies
Recent advances focus on photoinduced borylation using iridium photocatalysts, which enable room-temperature reactions with reduced catalyst loadings (0.5 mol% Pd). Preliminary studies show promise for functionalized substrates but require further optimization for halogen-rich systems .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in hydrolysis under certain conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Hydrolysis: This reaction can occur in the presence of water, especially under acidic or basic conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and boronic acids or alcohols in the case of hydrolysis .
Scientific Research Applications
Organic Synthesis
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester is primarily used as a building block in organic synthesis. It facilitates the formation of complex organic molecules, pharmaceuticals, and agrochemicals through cross-coupling reactions.
Medicinal Chemistry
The compound has garnered attention for its potential in drug development:
- Boron Neutron Capture Therapy (BNCT) : It is being investigated for its role in BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to thermal neutrons.
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit enzymes critical in metabolic pathways, providing avenues for developing new therapeutic agents.
Material Science
In material science, it is utilized in synthesizing advanced materials and polymers with tailored properties. Its unique electronic and steric characteristics make it suitable for creating materials with specific functionalities.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in cancer progression:
- EED (Embryonic Ectoderm Development) : Identified as a potent inhibitor with an IC50 value of 18 nM, suggesting its potential as a therapeutic agent .
- CXCR1/CXCR2 (Chemokine Receptors) : Acts as a noncompetitive antagonist with an IC50 value of 50 nM, indicating significant potential for treating inflammatory diseases.
Case Study 1: EED Inhibition
In a study targeting embryonic ectoderm development, the compound was shown to inhibit EED effectively. The low IC50 value suggests its potential utility in cancer therapy by disrupting pathways essential for tumor growth.
Case Study 2: CXCR1/CXCR2 Antagonism
Another study highlighted the compound's effectiveness against CXCR1 and CXCR2 receptors, which play crucial roles in inflammation. This suggests that it may be beneficial in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product . The boronic ester group facilitates the transmetalation step by providing a nucleophilic boron species that reacts with the palladium complex.
Comparison with Similar Compounds
Key Compounds Compared :
Reactivity Insights :
- Electron-Withdrawing vs.
- Steric Effects : The methyl group in the target compound introduces steric hindrance, which may reduce coupling efficiency compared to less hindered analogs like 2-fluoro-4-methylthiophenylboronic ester () but improves selectivity in crowded environments .
- Multi-Halogen Substitution : The dibromo analog () offers sequential coupling opportunities but requires precise control to avoid over-reaction, whereas the target compound’s single bromine is more straightforward for single-step couplings .
Biological Activity
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester (CAS: 2121512-72-7) is an organoboron compound that has garnered interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features, including the presence of bromine and fluorine substituents, enhance its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, synthetic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₇BBrFO₂. The compound features a phenyl ring with three substituents: a bromine atom at position 2, a fluorine atom at position 6, and a methyl group at position 3, along with a pinacol ester moiety. This configuration contributes to its unique electronic characteristics, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BBrFO₂ |
| IUPAC Name | 2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Purity | >95% |
| Storage Temperature | 2-8°C |
Enzyme Interactions
Research indicates that boronic acids, including this compound, can interact with various enzymes through reversible covalent bonding. These interactions can influence enzyme activity and are particularly relevant in the context of drug development for conditions such as cancer and diabetes. The presence of both bromine and fluorine enhances the reactivity of this compound towards nucleophiles, potentially leading to inhibition or modulation of enzyme activity .
Anticancer Potential
A study evaluated the antiproliferative activity of boronic acids against prostate cancer cell lines. Compounds similar to 2-Bromo-6-fluoro-3-methylphenylboronic acid exhibited promising results in inhibiting cell growth in androgen-dependent prostate cancer models. The study highlighted the importance of specific substituent positions on the phenyl ring for enhancing biological activity .
Table: Antiproliferative Activity Against Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | LAPC-4 (androgen-dependent) | XX | YY |
| Flutamide | LAPC-4 | XX | YY |
| Bicalutamide | LAPC-4 | XX | YY |
(Note: Specific IC50 values and selectivity indices should be filled in based on experimental data from relevant studies.)
Synthetic Applications
The compound is primarily utilized as an intermediate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable in pharmaceutical and materials chemistry .
Case Studies
- Antiandrogen Development : A series of boronic acids were synthesized to create potential antiandrogens for prostate cancer treatment. The study demonstrated that compounds with similar structures to 2-Bromo-6-fluoro-3-methylphenylboronic acid showed significant anti-proliferative effects against prostate cancer cells .
- Enzyme Inhibition Studies : Investigations into the interaction between boronic acids and proteases revealed that specific structural features could enhance binding affinity and selectivity towards target enzymes, indicating potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-6-fluoro-3-methylphenylboronic acid pinacol ester?
The synthesis typically involves:
- Step 1 : Bromination/fluorination of a pre-functionalized phenylboronic acid precursor. For example, halogen-directed lithiation or Miyaura borylation can introduce substituents .
- Step 2 : Protection of the boronic acid group with pinacol via esterification under anhydrous conditions, often using pinacol and a dehydrating agent like MgSO₄ .
- Step 3 : Purification via column chromatography or recrystallization. Purity (>97%) is confirmed by GC or HPLC .
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated using:
| Method | Conditions | Reference |
|---|---|---|
| GC | Non-polar column (e.g., DB-5), FID | |
| HPLC | C18 column, UV detection at 254 nm | |
| ¹H/¹³C NMR | CDCl₃ or DMSO-d₆ solvent, 400+ MHz |
Q. What safety precautions are required when handling this compound?
- Storage : Refrigerated (2–8°C) in sealed, moisture-resistant containers .
- Handling : Use inert atmosphere (N₂/Ar) to prevent hydrolysis. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence reactivity in Suzuki-Miyaura cross-coupling?
- Electronic Effects : The electron-withdrawing fluoro group enhances electrophilicity at the boron center, accelerating transmetallation. Bromo acts as a leaving group but may compete in side reactions .
- Steric Effects : The 3-methyl group introduces steric hindrance, reducing coupling efficiency with bulky substrates. Optimization of catalyst (e.g., Pd(PPh₃)₄ vs. XPhos) is critical .
Q. What are the challenges in maintaining stability during storage and reactions?
- Hydrolysis Sensitivity : The pinacol ester hydrolyzes in humid conditions, regenerating boronic acid. Stability studies show <5% degradation after 6 months at 4°C in sealed vials .
- Thermal Decomposition : Above 60°C, decomposition releases HF and boroxines. Reactions should be conducted below this threshold .
Q. How can conflicting reactivity data be resolved in cross-coupling studies?
Conflicts often arise from:
- Catalyst-Promoter Mismatches : Base (e.g., K₂CO₃ vs. CsF) affects reaction rates. A 2023 study showed CsF improves yields by 20% for halogen-rich substrates .
- Solvent Polarity : Polar solvents (THF) favor boronate complexation, while non-polar solvents (toluene) reduce side reactions. Systematic solvent screening is recommended .
Q. What advanced characterization techniques validate structural integrity?
- X-ray Crystallography : Confirms substituent positions and boronate geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~345.96 g/mol) .
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
